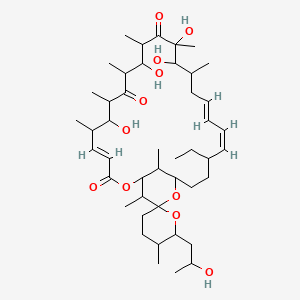
Oligomycin a, b, c mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oligomycin is a macrolide antibiotic that is produced by the bacterium Streptomyces. It is a mixture of three isomers: oligomycin A, oligomycin B, and oligomycin C. These compounds are known for their ability to inhibit the mitochondrial ATP synthase, which is a crucial enzyme in the process of oxidative phosphorylation. This inhibition prevents the synthesis of adenosine triphosphate (ATP), which is essential for cellular energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oligomycin involves complex organic reactions. One of the methods includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is a derivative of oligomycin A . The detailed synthetic routes for oligomycin B and oligomycin C are similar, involving specific modifications to the oligomycin A structure.
Industrial Production Methods: Industrial production of oligomycin typically involves the fermentation of Streptomyces species. The fermentation process is optimized to produce a mixture of oligomycin A, B, and C. The compounds are then extracted and purified using various chromatographic techniques to obtain the desired mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Oligomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving oligomycin include dimethyl sulfoxide for oxidation and various organic solvents for extraction and purification. The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the oligomycin compounds .
Major Products Formed: The major products formed from the reactions involving oligomycin include various derivatives such as 33-dehydrooligomycin A. These derivatives are studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Oligomycin has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of ATP synthesis and oxidative phosphorylation. In biology, oligomycin is used to investigate the role of mitochondrial ATP synthase in cellular energy production. In medicine, oligomycin is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, oligomycin is used in industry for the production of antibiotics and other bioactive compounds .
Wirkmechanismus
Oligomycin exerts its effects by binding to the subunit c10 ring of the mitochondrial ATP synthase. This binding inhibits the proton channel of the enzyme, preventing the translocation of protons and thereby blocking ATP synthesis. The inhibition of ATP synthesis leads to a decrease in cellular energy production, which can induce apoptosis in cells .
Vergleich Mit ähnlichen Verbindungen
Oligomycin is similar to other macrolide antibiotics such as rutamycin B and oligomycin E. These compounds also inhibit ATP synthase but differ in their chemical structures and specific binding sites. Oligomycin A, B, and C are unique in their ability to inhibit the mitochondrial ATP synthase with high specificity and potency .
List of Similar Compounds:- Rutamycin B
- Oligomycin E
- 33-dehydrooligomycin A
These compounds share similar mechanisms of action but differ in their chemical structures and biological activities .
Eigenschaften
Molekularformel |
C45H74O11 |
|---|---|
Molekulargewicht |
791.1 g/mol |
IUPAC-Name |
(4E,18E,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+ |
InChI-Schlüssel |
MNULEGDCPYONBU-ZUSSGZTJSA-N |
Isomerische SMILES |
CCC/1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


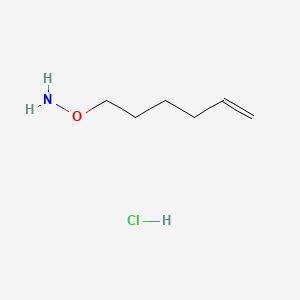
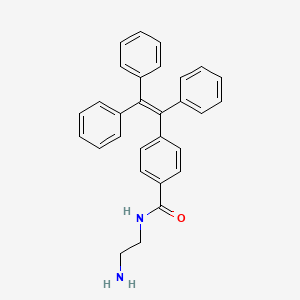
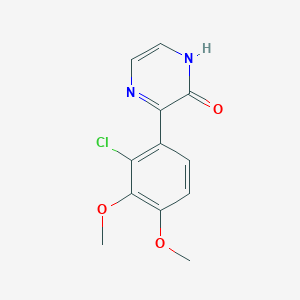


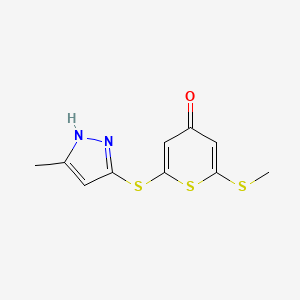



![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)

